

An In-depth Technical Guide to the Physical and Chemical Properties of Benzoxazolate

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Compound of Interest

Compound Name: Benzoxazolate

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Abstract

Benzoxazolate is a significant heterocyclic moiety found in a range of biologically active natural products. Its unique structure contributes to the remarkable therapeutic properties of these compounds, including antitumor and antibiotic activities, primarily through interactions with biological macromolecules like DNA and proteins. This technical guide provides a comprehensive overview of the physical and chemical properties of the **benzoxazolate** core, represented by its protonated form, benzoxazole-2-carboxylic acid. This document includes a summary of its physicochemical data, detailed experimental protocols for its synthesis and characterization, and visualizations of its biosynthetic pathway and representative synthetic workflow. Due to the limited availability of experimental data for the isolated **benzoxazolate** anion, this guide leverages data for benzoxazole-2-carboxylic acid as a primary reference, supplemented with general characteristics of the benzoxazole class of compounds.

Introduction

The **benzoxazolate** moiety is a distinctive structural feature present in several potent natural products, such as the enediyne antibiotic C-1027.[1] In these complex molecules, the **benzoxazolate** core plays a crucial role in their mechanism of action, often acting as a DNA intercalating agent or a protein binding domain.[1] The growing interest in these natural products for drug discovery underscores the importance of understanding the fundamental physical and chemical properties of the **benzoxazolate** scaffold. This guide aims to

consolidate the available information on **benzoxazolate**, focusing on its physicochemical characteristics to support further research and development in medicinal chemistry and drug design.

Physical and Chemical Properties

The physical and chemical properties of the **benzoxazolate** core are presented here through its corresponding carboxylic acid, benzoxazole-2-carboxylic acid. The data is a combination of experimentally determined values and computational predictions.

Physicochemical Data

Property	Value	Source
Molecular Formula	C ₈ H ₅ NO ₃	[2]
Molecular Weight	163.13 g/mol	[2]
CAS Number	21598-08-3	[2]
Appearance	Not explicitly reported; likely a solid	-
Melting Point	71-72 °C (decomposes)	Chemical Supplier Data
Boiling Point (Predicted)	352.7 ± 25.0 °C	Chemical Supplier Data
Density (Predicted)	1.455 ± 0.06 g/cm ³	Chemical Supplier Data
pKa (Predicted)	0.12 ± 0.30	Chemical Supplier Data
Water Solubility	Low (predicted for similar structures)	General knowledge on heterocyclic carboxylic acids
LogP (Predicted)	1.5 - 2.0	Computational Prediction

Spectroscopic Data

Detailed experimental spectra for benzoxazole-2-carboxylic acid are not readily available in the public domain. The following tables summarize the expected spectroscopic characteristics based on the functional groups present and data from closely related benzoxazole derivatives.

[\[3\]](#)[\[4\]](#)[\[5\]](#)

2.2.1. ^1H NMR Spectroscopy (Expected)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~10.0 - 13.0	Singlet (broad)	Carboxylic acid proton (-COOH)
~7.5 - 8.0	Multiplet	Aromatic protons

2.2.2. ^{13}C NMR Spectroscopy (Expected)

Chemical Shift (δ) ppm	Assignment
~160 - 170	Carboxylic acid carbonyl carbon (-COOH)
~150 - 165	C2 carbon of the benzoxazole ring
~110 - 145	Aromatic carbons

2.2.3. Infrared (IR) Spectroscopy (Expected)

Wavenumber (cm^{-1})	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid)
1700-1750	Strong	C=O stretch (carboxylic acid)
1500-1600	Medium-Strong	C=N stretch and aromatic C=C stretch
1200-1300	Strong	C-O stretch

2.2.4. Mass Spectrometry (Expected)

m/z	Interpretation
163	[M] ⁺ (Molecular ion)
119	[M - CO ₂] ⁺ (Loss of carbon dioxide)
91	Fragmentation of the benzoxazole ring

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and characterization of benzoxazole-2-carboxylic acid, based on established methods for similar compounds.

Synthesis of Benzoxazole-2-carboxylic Acid

A common method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative.^{[6][7]}

Materials:

- 2-Aminophenol
- Oxalic acid
- Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Ice

Procedure:

- In a round-bottom flask, combine 2-aminophenol (1 equivalent) and oxalic acid (1 equivalent).
- Add polyphosphoric acid (a sufficient amount to ensure stirring) to the flask.
- Heat the mixture with stirring, for example, at 60°C for 2 hours, followed by an increase in temperature to 120°C for another 2 hours.[7]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and carefully pour it into a beaker containing ice water.
- Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain pure benzoxazole-2-carboxylic acid.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the aqueous solubility of a compound.

Materials:

- Benzoxazole-2-carboxylic acid
- Distilled or deionized water
- Buffer solutions of various pH

- Shaking incubator or orbital shaker
- Centrifuge
- UV-Vis spectrophotometer or HPLC system

Procedure:

- Add an excess amount of benzoxazole-2-carboxylic acid to a known volume of water or a specific pH buffer in a sealed vial.
- Place the vial in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, centrifuge the suspension to pellet the undissolved solid.
- Carefully withdraw a known volume of the supernatant.
- Dilute the supernatant with a suitable solvent if necessary.
- Determine the concentration of the dissolved benzoxazole-2-carboxylic acid using a calibrated UV-Vis spectrophotometer or an HPLC method.
- The solubility is expressed in mg/mL or mol/L.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a reliable method for determining the acid dissociation constant (pKa).

Materials:

- Benzoxazole-2-carboxylic acid
- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- Standardized solution of a strong acid (e.g., 0.1 M HCl)
- Co-solvent if the compound has low water solubility (e.g., methanol or DMSO)

- Calibrated pH meter with an electrode
- Burette
- Stir plate and stir bar

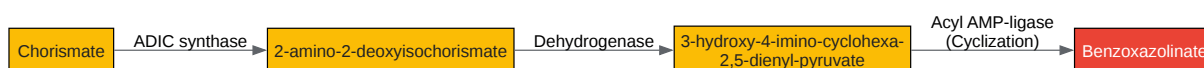
Procedure:

- Dissolve a precisely weighed amount of benzoxazole-2-carboxylic acid in a known volume of water or a water/co-solvent mixture.
- Place the solution in a beaker with a stir bar and the pH electrode.
- Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
- Record the pH of the solution after each addition of the titrant.
- Continue the titration past the equivalence point.
- Plot the pH of the solution as a function of the volume of NaOH added.
- The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Visualizations

Biosynthetic Pathway of Benzoxazolinete

The biosynthesis of the **benzoxazolinete** moiety is a complex enzymatic process that has been elucidated in bacteria.[1] It typically starts from chorismate and involves several key enzymatic steps to form the benzoxazole ring.

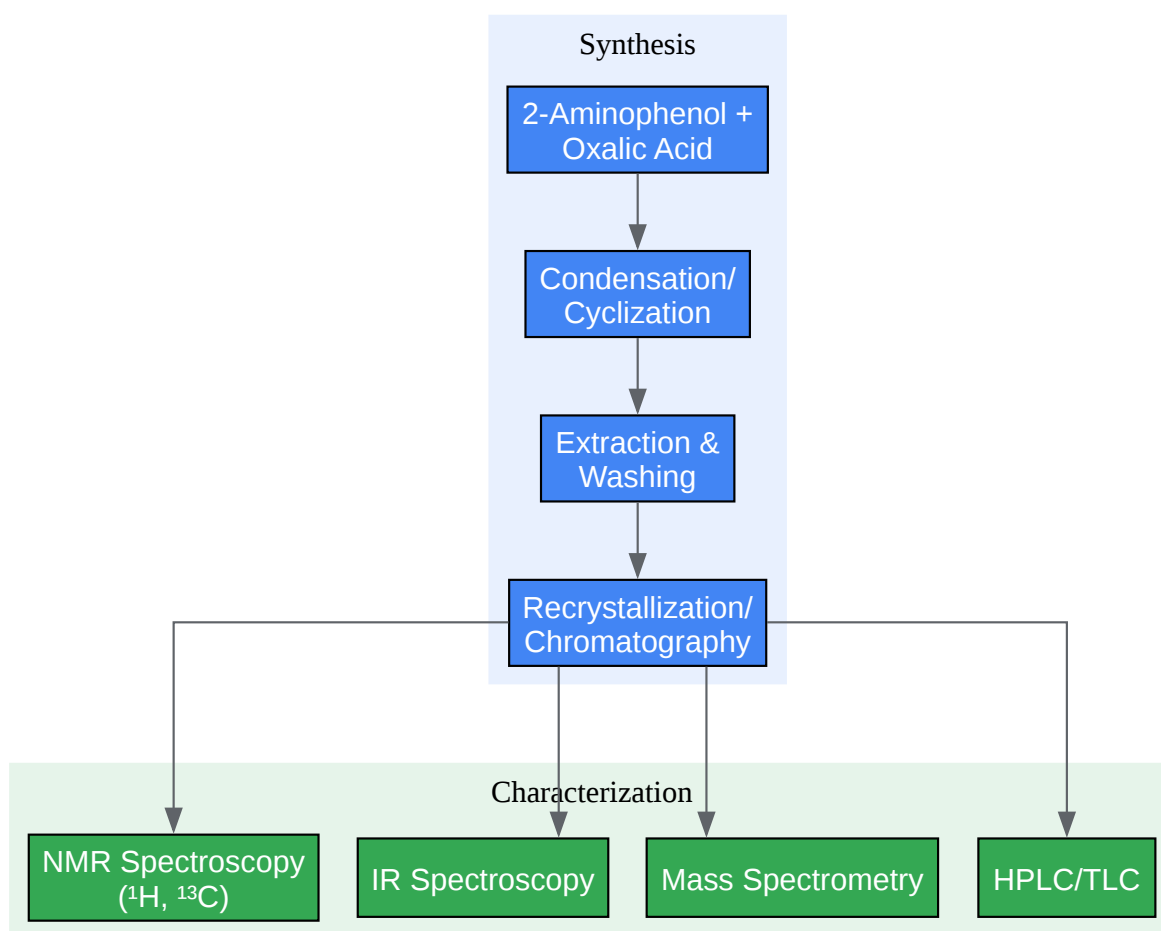


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Caption: Generalized biosynthetic pathway of **Benzoxazolate**.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of benzoxazole-2-carboxylic acid.



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Caption: Workflow for synthesis and characterization.

Role in Signaling Pathways and Biological Activity

The **benzoxazolate** moiety, as part of larger natural products, is crucial for their biological activity. For instance, in the antitumor antibiotic C-1027, the bis-heterocyclic portion containing **benzoxazolate** is responsible for intercalating into the minor groove of DNA.[1] This positions the reactive enediyne core of the molecule to induce DNA cleavage, leading to cell death. Therefore, the **benzoxazolate** scaffold acts as a DNA recognition element, guiding the cytotoxic payload to its target.

While specific signaling pathways directly modulated by the isolated **benzoxazolate** are not well-defined, its derivatives have been explored for various therapeutic applications, including as anticancer and antimicrobial agents. The planar, aromatic nature of the benzoxazole ring system allows for various non-covalent interactions with biological macromolecules, making it a privileged scaffold in drug discovery.

Conclusion

This technical guide has summarized the key physical and chemical properties of the **benzoxazolate** core, using benzoxazole-2-carboxylic acid as a representative compound. While there is a need for more comprehensive experimental data on the isolated molecule, the provided information on its physicochemical properties, spectroscopic characteristics, and synthetic and analytical protocols serves as a valuable resource for researchers in medicinal chemistry and drug development. The established role of the **benzoxazolate** moiety in the biological activity of complex natural products highlights its potential as a foundational scaffold for the design of novel therapeutic agents. Further investigation into the properties and biological activities of simpler **benzoxazolate** derivatives is warranted to fully exploit the therapeutic potential of this important heterocyclic system.

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